An In-depth Technical Guide to Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (CAS 26893-12-9)
An In-depth Technical Guide to Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (CAS 26893-12-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate, a fluorinated quinoline derivative of significant interest in medicinal chemistry and drug discovery. Drawing upon established synthetic methodologies and the known biological activities of related compounds, this document serves as a foundational resource for researchers exploring the potential of this molecule.
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[1] Its versatile structure allows for substitution at various positions, enabling the fine-tuning of physicochemical and pharmacological properties. The introduction of a trifluoromethyl group, as in the case of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate, can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[2] This guide will delve into the synthesis, potential biological activities, and analytical characterization of this specific quinoline derivative.
Physicochemical Properties and Safety Information
A thorough understanding of the compound's properties is essential for its safe handling and effective use in research.
| Property | Value | Source |
| CAS Number | 26893-12-9 | PubChem[3] |
| Molecular Formula | C₁₃H₁₀F₃NO₃ | PubChem[3] |
| Molecular Weight | 285.22 g/mol | PubChem[3] |
| IUPAC Name | ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate | PubChem[3] |
| Appearance | White to off-white solid (predicted) | --- |
| Solubility | Soluble in DMSO and other polar organic solvents (predicted) | --- |
Safety and Hazard Information:
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and serious eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Synthesis Pathway: The Gould-Jacobs Reaction
The most logical and established synthetic route to Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate is the Gould-Jacobs reaction.[4] This reaction involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to form the quinoline ring system.
Proposed Synthesis Workflow
Caption: Proposed Gould-Jacobs synthesis of the target compound.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is based on established procedures for the synthesis of structurally related quinoline derivatives, particularly the 7-(trifluoromethyl) isomer.[5] Optimization may be required to achieve the best results.
Step 1: Condensation of 4-(Trifluoromethyl)aniline and Diethyl Ethoxymethylenemalonate
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In a round-bottom flask, combine 4-(trifluoromethyl)aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1-1.2 equivalents).
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Heat the mixture with stirring at 120-130°C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline starting material.
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Upon completion, the reaction mixture is cooled to room temperature, which may result in the precipitation of the intermediate, diethyl 2-(((4-(trifluoromethyl)phenyl)amino)methylene)malonate. This intermediate can be optionally isolated or used directly in the next step.
Step 2: Thermal Cyclization
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To the crude intermediate from Step 1, add a high-boiling point solvent such as Dowtherm A or diphenyl ether.
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Heat the mixture to approximately 250-260°C with vigorous stirring. The progress of the cyclization should be monitored by TLC.
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Maintain this temperature for 30-60 minutes, or until the reaction is complete.
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After cooling to room temperature, the product, Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate, is expected to precipitate from the solvent.
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The solid product can be collected by filtration, washed with a non-polar solvent like hexane to remove the high-boiling solvent, and then dried under vacuum.
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Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Potential Biological Activities and Research Directions
While specific biological data for Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate is not yet widely published, the quinoline scaffold is a well-known pharmacophore with a broad range of activities. Based on the activities of structurally similar compounds, several promising research avenues can be explored.
Kinase Inhibition and Anticancer Potential
Numerous quinoline derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[6] The 6-(trifluoromethyl)quinoline moiety, in particular, has been incorporated into compounds designed as kinase inhibitors.[7]
Potential Kinase Targets and Signaling Pathways
Caption: Potential kinase inhibition and downstream cellular effects.
Proposed Experimental Workflow for Biological Evaluation:
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In Vitro Kinase Profiling: Screen the compound against a panel of cancer-relevant kinases to identify potential targets.
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Cell-Based Proliferation Assays: Evaluate the antiproliferative activity against a panel of cancer cell lines (e.g., breast, colon, lung).
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Mechanism of Action Studies: If significant antiproliferative activity is observed, further studies can be conducted to elucidate the mechanism, such as cell cycle analysis, apoptosis assays, and western blotting for key signaling proteins.
Antimicrobial and Other Potential Activities
Quinolone derivatives are famous for their antibacterial properties. While the primary structural features for antibacterial activity are often different from those in this compound, it is still worthwhile to screen for activity against a panel of bacterial and fungal strains. Additionally, various quinoline derivatives have shown potential as anti-inflammatory, antiviral, and antiparasitic agents.
Quality Control and Characterization
Robust analytical methods are crucial for confirming the identity, purity, and stability of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a primary technique for structural elucidation.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, the ethyl ester group (a quartet and a triplet), and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons will be diagnostic for the 6-substituted pattern.
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¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments. The signals for the trifluoromethyl group (a quartet) and the carbonyl carbons of the ester and quinolone ring will be key features.
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¹⁹F NMR: The fluorine NMR will show a singlet corresponding to the trifluoromethyl group.
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for assessing the purity of the compound.
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Method: A reverse-phase C18 column is typically suitable.
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Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid, can be used for elution.
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Detection: UV detection at a wavelength where the quinoline chromophore absorbs strongly (e.g., around 254 nm or 330 nm) is recommended.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound.
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Technique: Electrospray ionization (ESI) is a common method for this type of molecule.
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Expected Ion: The protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 286.06 would be expected in the positive ion mode.
Conclusion
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate represents a promising scaffold for the development of novel therapeutic agents. Its synthesis via the well-established Gould-Jacobs reaction provides a reliable route for its preparation. While specific biological data is currently limited, the known activities of related quinoline derivatives strongly suggest its potential as a kinase inhibitor and anticancer agent. The information and proposed experimental workflows in this guide provide a solid foundation for researchers to unlock the full potential of this intriguing molecule in drug discovery and development.
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